molecular formula C30H32FNO3 B11459829 9-(3-fluorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(3-fluorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11459829
M. Wt: 473.6 g/mol
InChI Key: XXPPDJDQLBXDIW-UHFFFAOYSA-N
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Description

9-(3-fluorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound that belongs to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This particular compound features a unique structure with fluorine and methoxy substituents on the phenyl rings, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-fluorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the acridine core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted benzaldehyde and an amine.

    Introduction of the fluorine and methoxy groups: These substituents can be introduced via electrophilic aromatic substitution reactions using reagents like fluorobenzene and methoxybenzene.

    Final modifications: The tetramethyl groups and other structural features can be added through alkylation reactions using reagents like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

9-(3-fluorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 9-(3-fluorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The presence of fluorine and methoxy groups can enhance its interaction with biological targets, making it a valuable compound for drug discovery.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. Acridine derivatives are known for their DNA intercalating properties, which can be exploited in the development of anticancer agents.

Industry

In the industrial sector, this compound may be used in the development of dyes, pigments, and other materials. Its stability and unique properties make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 9-(3-fluorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves its interaction with molecular targets such as enzymes or DNA. The fluorine and methoxy groups can enhance its binding affinity to these targets, leading to specific biological effects. For example, its DNA intercalating properties can disrupt DNA replication and transcription, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound of the acridine family, known for its broad range of biological activities.

    9-phenylacridine: A simpler derivative with a phenyl group, used in various chemical and biological studies.

    10-methoxyacridine: A derivative with a methoxy group, studied for its potential therapeutic applications.

Uniqueness

9-(3-fluorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its stability, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C30H32FNO3

Molecular Weight

473.6 g/mol

IUPAC Name

9-(3-fluorophenyl)-10-(4-methoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C30H32FNO3/c1-29(2)14-22-27(24(33)16-29)26(18-7-6-8-19(31)13-18)28-23(15-30(3,4)17-25(28)34)32(22)20-9-11-21(35-5)12-10-20/h6-13,26H,14-17H2,1-5H3

InChI Key

XXPPDJDQLBXDIW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2C4=CC=C(C=C4)OC)CC(CC3=O)(C)C)C5=CC(=CC=C5)F)C(=O)C1)C

Origin of Product

United States

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